molecular formula C15H21N3O2S B4273603 2-[2-(3,5-dimethylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide CAS No. 667413-05-0

2-[2-(3,5-dimethylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Cat. No.: B4273603
CAS No.: 667413-05-0
M. Wt: 307.4 g/mol
InChI Key: IHPSLIGGMFGONG-UHFFFAOYSA-N
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Description

2-[2-(3,5-dimethylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide is a hydrazinecarbothioamide derivative that has shown potential as an antimicrobial agent. This compound belongs to a class of chemicals that have attracted significant attention in medicinal chemistry due to their diverse biological activities.

Preparation Methods

The synthesis of 2-[2-(3,5-dimethylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide typically involves the reaction of N-allylhydrazinecarbothioamide with 2-(3,5-dimethylphenoxy)propanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[2-(3,5-dimethylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium azide or potassium cyanide.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[2-(3,5-dimethylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial agent, making it a candidate for further studies in microbiology.

    Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-[2-(3,5-dimethylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide exerts its effects involves interaction with specific molecular targets. The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function. The exact molecular pathways involved are still under investigation, but it is believed that the compound targets key enzymes or receptors in the microbial cells .

Comparison with Similar Compounds

2-[2-(3,5-dimethylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide can be compared with other similar compounds such as:

    N-allyl-2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarbothioamide: This compound has a similar structure but with different substituents, leading to variations in biological activity.

    N-allyl-2-[2-(2,3-dimethylphenoxy)propanoyl]hydrazinecarbothioamide: Another similar compound with slight differences in the position of methyl groups, which can affect its chemical and biological properties.

    N-allyl-2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazinecarbothioamide: This compound also shares a similar core structure but with different methyl group positions.

Properties

IUPAC Name

1-[2-(3,5-dimethylphenoxy)propanoylamino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-5-6-16-15(21)18-17-14(19)12(4)20-13-8-10(2)7-11(3)9-13/h5,7-9,12H,1,6H2,2-4H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPSLIGGMFGONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NNC(=S)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130384
Record name 2-(3,5-Dimethylphenoxy)propanoic acid 2-[(2-propen-1-ylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667413-05-0
Record name 2-(3,5-Dimethylphenoxy)propanoic acid 2-[(2-propen-1-ylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667413-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Dimethylphenoxy)propanoic acid 2-[(2-propen-1-ylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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